molecular formula C13H12ClNO2S B1436170 Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1549864-58-5

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No. B1436170
CAS RN: 1549864-58-5
M. Wt: 281.76 g/mol
InChI Key: OGHBTTVCZQGEGU-UHFFFAOYSA-N
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Description

This compound is likely a derivative of thiazole, a heterocyclic compound that contains a five-membered C3NS ring . Thiazoles are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The compound likely contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also has a phenyl group attached to the thiazole ring, which could influence its reactivity and biological activity.


Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring . The presence of the phenyl group could potentially affect the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Electrochemical and Pharmacological Properties

  • Electrochemical Surface Finishing and Energy Storage Technology : The review discusses the use of room-temperature ionic liquids, including haloaluminate ionic liquids, for electroplating and energy storage applications. Although not directly related, the involvement of complex molecules in electrochemical processes suggests potential research applications for similarly structured compounds in energy technologies (Tsuda, Stafford, & Hussey, 2017).

  • Pharmacological Evaluation of Thiazole Derivatives : A study focused on synthesizing benzofused thiazole derivatives for evaluating their antioxidant and anti-inflammatory activities. This indicates the interest in thiazole derivatives for developing therapeutic agents, which could extend to the compound for similar pharmacological applications (Raut et al., 2020).

Toxicity and Environmental Impact

  • Toxicity of Ethylmercury and Thimerosal : Studies examining the toxicity of ethylmercury derived from thimerosal, a compound used in vaccines, suggest a broader concern for the environmental and health impacts of organomercury compounds. This might be relevant for assessing the safety profile of related ethylated compounds (Dórea, Farina, & Rocha, 2013).

  • Ionic Liquids in Industrial Applications : The review on 1-ethyl-3-methylimidazolium acetate highlights the importance of understanding the toxicity and environmental impacts of ionic liquids before their industrial scale utilization. This reflects a general trend towards evaluating the safety and environmental implications of novel compounds, including potentially the one (Ostadjoo et al., 2018).

Future Directions

Thiazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities . Future research could explore the synthesis of new thiazole derivatives and their potential applications in medicine.

properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHBTTVCZQGEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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